molecular formula C8H8ClNO2 B2901206 1-[(1S)-1-chloroethyl]-3-nitrobenzene CAS No. 2137077-91-7

1-[(1S)-1-chloroethyl]-3-nitrobenzene

Cat. No.: B2901206
CAS No.: 2137077-91-7
M. Wt: 185.61
InChI Key: QRWUNNJGVSGUAF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-chloroethyl]-3-nitrobenzene typically involves the nitration of 1-chloroethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-chloroethyl]-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1S)-1-chloroethyl]-3-nitrobenzene is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of nitro compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its structural properties.

    Industry: Used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-chloroethyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The nitro group is particularly reactive and can undergo reduction to form reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-nitrobenzene
  • 1-chloro-4-nitrobenzene
  • 1-[(1R)-1-chloroethyl]-3-nitrobenzene

Uniqueness

1-[(1S)-1-chloroethyl]-3-nitrobenzene is unique due to its specific stereochemistry (S-configuration) and the position of the nitro group on the benzene ring. This configuration can lead to different reactivity and interaction profiles compared to its isomers and other similar compounds.

Properties

IUPAC Name

1-[(1S)-1-chloroethyl]-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWUNNJGVSGUAF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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